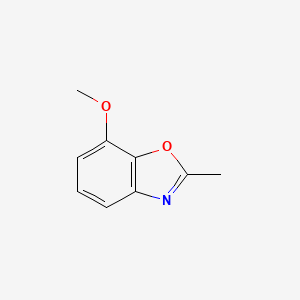
2,3-Dichloro-6-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-ethylpyridine is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and an ethyl group at the 6th position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-ethylpyridine typically involves the chlorination of 6-ethylpyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures high selectivity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-6-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-6-ethylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-6-ethylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context of its use and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloropyridine: Lacks the ethyl group, making it less hydrophobic.
2,6-Dichloro-3-methylpyridine: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
2,3,5-Trichloropyridine: Has an additional chlorine atom, increasing its electron-withdrawing effects.
Uniqueness: 2,3-Dichloro-6-ethylpyridine is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic applications and a subject of interest in scientific research.
Eigenschaften
Molekularformel |
C7H7Cl2N |
|---|---|
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
2,3-dichloro-6-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
JOFBQZKANSNNKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


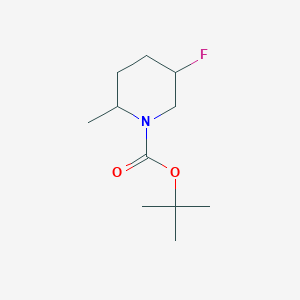

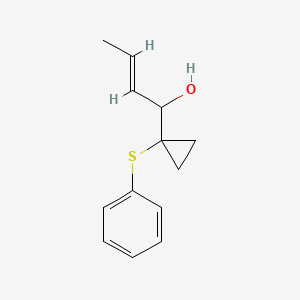
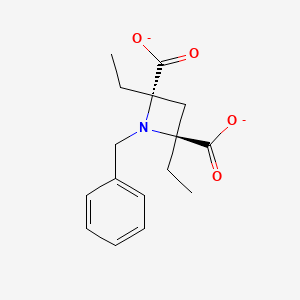
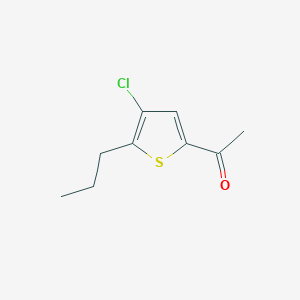


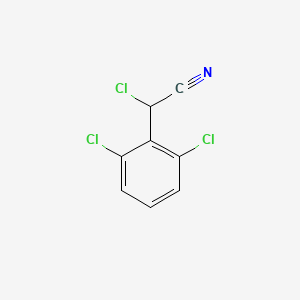
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

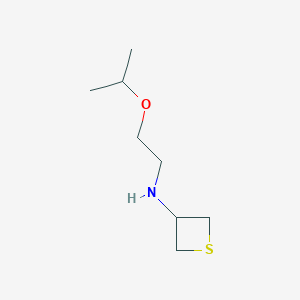
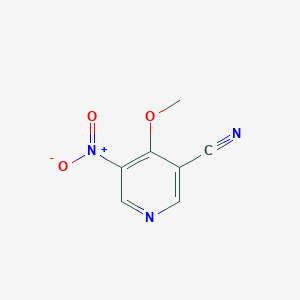
![Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13013440.png)
